molecular formula C6H7NS B1465117 5,6-dihydro-4H-thieno[2,3-c]pyrrole CAS No. 933726-76-2

5,6-dihydro-4H-thieno[2,3-c]pyrrole

Cat. No.: B1465117
CAS No.: 933726-76-2
M. Wt: 125.19 g/mol
InChI Key: ILIZNFIPIKPITN-UHFFFAOYSA-N
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Description

5,6-dihydro-4H-thieno[2,3-c]pyrrole is a useful research compound. Its molecular formula is C6H7NS and its molecular weight is 125.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5,6-Dihydro-4H-thieno[2,3-c]pyrrole plays a crucial role in biochemical reactions, particularly as an inhibitor of the small ubiquitin-like modifier (SUMO) family of proteins . This compound interacts with enzymes such as E1, which is involved in the SUMOylation process. By inhibiting E1, this compound can modulate the SUMOylation pathway, affecting various cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a SUMO inhibitor can lead to alterations in the SUMOylation of target proteins, thereby impacting cell function and signaling pathways . Additionally, this compound has demonstrated potential anticancer properties by affecting the proliferation and survival of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of the E1 enzyme, inhibiting its activity and preventing the SUMOylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, making it a potent modulator of cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained inhibition of the SUMOylation pathway . Its degradation over time can lead to a decrease in its efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the SUMOylation pathway without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the SUMOylation of metabolic enzymes, thereby influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biochemical activity . The transport and distribution mechanisms ensure that this compound reaches its target sites within the cell .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to effectively inhibit the SUMOylation pathway and modulate cellular processes .

Properties

IUPAC Name

5,6-dihydro-4H-thieno[2,3-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c1-2-8-6-4-7-3-5(1)6/h1-2,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIZNFIPIKPITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 5,6-dihydro-4H-thieno[2,3-c]pyrroles be synthesized?

A1: These compounds are synthesized through a ring closure reaction. This involves reacting methyl 2,3-bis(chloromethyl)thiophene-5-carboxylate with various primary amines. [] You can find more details about this reaction in the paper "Iso-anellated thienopyrroles: The chemistry of 5,6-dihydro-4H-thieno[2,3-c]pyrroles and 5H-thieno[2,3-c]pyrroles."

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